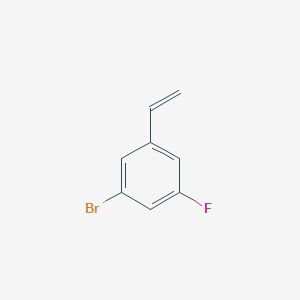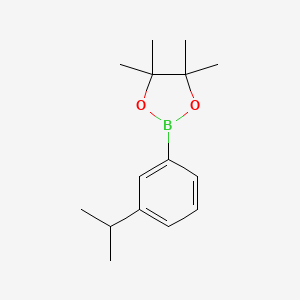
3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is a compound that features two tert-butoxycarbonyl (Boc) protecting groups attached to an amino acid backbone. This compound is often used in peptide synthesis due to its stability and ease of deprotection.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection strategy using Boc anhydride and a base, but with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like EDCI or HATU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: EDCI or HATU in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: The major product is the free amino acid without the Boc protecting groups.
Coupling: The major products are peptides formed by the linkage of the amino acid to other amino acids or peptides.
科学的研究の応用
3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
作用機序
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino functionalities during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation.
類似化合物との比較
Similar Compounds
N-Boc-amino acids: Similar in structure but with different amino acid backbones.
Fmoc-protected amino acids: Use fluorenylmethyloxycarbonyl (Fmoc) groups instead of Boc groups for protection.
Uniqueness
3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is unique due to its dual Boc protection, which provides enhanced stability during peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protection and deprotection steps are required.
特性
分子式 |
C14H26N2O6 |
|---|---|
分子量 |
318.37 g/mol |
IUPAC名 |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoic acid |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-7-9(10(17)18)8-16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18) |
InChIキー |
PEFPWDFBUBZOCE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)










![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)


